molecular formula C18H19N3O3 B5905535 4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one

4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one

Cat. No.: B5905535
M. Wt: 325.4 g/mol
InChI Key: XSVLMGBKGUCCOA-UHFFFAOYSA-N
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Description

4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one typically involves the acylation of piperazine derivatives. One common method includes the reaction of piperazine with benzoyl chloride under basic conditions to form the benzoylpiperazine intermediate. This intermediate is then reacted with 6-methyl-1H-pyridin-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a benzoylpiperazine moiety and a pyridinone ring, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-(4-benzoylpiperazine-1-carbonyl)-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-11-15(12-16(22)19-13)18(24)21-9-7-20(8-10-21)17(23)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVLMGBKGUCCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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